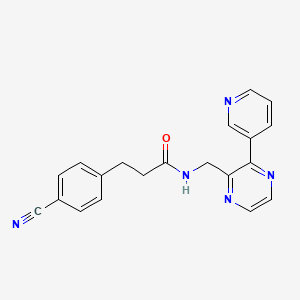

3-(4-cyanophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-cyanophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c21-12-16-5-3-15(4-6-16)7-8-19(26)25-14-18-20(24-11-10-23-18)17-2-1-9-22-13-17/h1-6,9-11,13H,7-8,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGSXFQNAZWTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-cyanophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound features a complex structure consisting of:

- A cyanophenyl moiety, which may enhance lipophilicity and facilitate cellular uptake.

- A pyridinyl-pyrazinyl segment that could interact with various receptors or enzymes due to its heterocyclic nature.

- A propanamide backbone that may contribute to its binding affinity and specificity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of specific kinases, particularly those involved in cancer pathways. The following sections detail the findings from various studies.

Inhibition of Kinase Activity

- CHK1 Inhibition : The compound has been evaluated for its inhibitory effects on CHK1 kinase, which plays a critical role in the DNA damage response. Studies have shown that modifications in the structure can significantly impact potency and selectivity against CHK2, another kinase with similar functions. For instance, compounds with a nitrile group at specific positions exhibited enhanced CHK1 potency due to favorable interactions within the ATP-binding site .

- Structure-Activity Relationship (SAR) : A systematic SAR study indicated that alterations in the substituents on the pyridinyl and pyrazinyl rings could lead to substantial changes in biological activity. The introduction of electron-withdrawing groups like cyanides has been associated with increased inhibitory effects on CHK1 .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values suggest that it operates effectively within nanomolar concentrations, indicating strong potency .

- Antiviral Properties : Emerging research has suggested that similar compounds within this chemical class possess antiviral activity, potentially making them suitable candidates for further development against viral infections .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate for the development of new pharmaceuticals, particularly in the treatment of various diseases due to its unique structural features.

Antiviral Activity

Research indicates that derivatives of pyrazole and pyridine compounds exhibit antiviral properties. The compound can potentially be modified to enhance its efficacy against viral targets, such as HIV and other retroviruses. Studies have shown that certain pyrazole derivatives demonstrate substantial activity against reverse transcriptase enzymes, which are crucial for viral replication .

Anticancer Properties

There is growing interest in the use of compounds similar to 3-(4-cyanophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide as anticancer agents. The structural motifs present in this compound may allow it to interact with biological targets involved in cancer progression, such as androgen receptors. Compounds that modulate androgen receptor activity have shown promise in treating prostate cancer .

Pharmacological Applications

The pharmacological profile of 3-(4-cyanophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide suggests its utility in various therapeutic areas.

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes could be leveraged in designing inhibitors for conditions like cancer and metabolic disorders. For instance, inhibitors targeting phosphoinositide 3-kinases (PI3K) are crucial in cancer therapy due to their role in cell growth and survival .

Antimicrobial Potential

The synthesis of compounds with similar structures has shown promising antibacterial and antifungal activities, suggesting that 3-(4-cyanophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide might also possess antimicrobial properties . This opens avenues for its development as a novel antimicrobial agent.

In a study examining the antiviral properties of related compounds, it was found that modifications on the pyrazole ring significantly increased potency against HIV reverse transcriptase. This suggests that similar modifications on 3-(4-cyanophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide could yield even more effective antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Divergences and Implications

- Aromatic Systems : The target compound uniquely combines pyridin-3-yl and pyrazine rings, offering distinct electronic profiles compared to pyrazole () or thiazole () analogs. Pyrazine’s nitrogen-rich structure may enhance binding to metal ions or polar residues in targets .

- Substituent Effects: The 4-cyanophenyl group (target compound) contrasts with dichlorophenyl () or fluorophenyl () moieties. Cyano’s strong electron-withdrawing nature could influence metabolic stability versus halogenated groups .

- Functional Tags : PARPYnD 3 () incorporates a diazirine group for photo-crosslinking, absent in the target compound, highlighting divergent applications (probe vs. therapeutic) .

Pharmacological and Physicochemical Properties

- Solubility : Piperazine derivatives (f) exhibit improved aqueous solubility due to their basic nitrogen, whereas the target compound’s pyrazine may reduce solubility without ionizable groups .

- Target Engagement: MR-39 () demonstrates receptor-specific activity (FPR2), suggesting that subtle substituent changes (e.g., ureido vs. cyano) critically modulate target selectivity .

Q & A

Q. Q1. What synthetic strategies are commonly employed for preparing propanamide derivatives with pyridine-pyrazine scaffolds?

Propanamide derivatives are typically synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, describes a method using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions for substitution, followed by iron powder reduction and cyanoacetic acid condensation . Similar approaches can be adapted for the target compound by substituting the pyridylmethoxy group with a pyrazinylmethyl moiety. Key steps include optimizing reaction conditions (e.g., pH, temperature) and purification via column chromatography or recrystallization.

Q. Q2. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

1H NMR and mass spectrometry (MS) are essential. For instance, in , analogs were characterized using 1H NMR (e.g., δ 7.59 ppm for aromatic protons in CDCl3) and MS (e.g., m/z 490 [M+H]+) . Elemental analysis (C, H, N) and melting point determination further validate purity. For advanced confirmation, X-ray crystallography (as in ) resolves stereochemical ambiguities .

Advanced Synthesis Challenges

Q. Q3. How can researchers resolve conflicting yields in propanamide synthesis when scaling reactions?

Yield discrepancies often arise from side reactions or inefficient purification. highlights yields ranging from 44% to 85% for similar compounds, influenced by substituent bulkiness and reaction time . Systematic optimization—varying catalysts (e.g., DCC for condensation), solvent polarity, or using microwave-assisted synthesis—can improve efficiency. For example, cyclopentylmethoxy derivatives (75% yield) outperformed hexyloxy analogs (44%) due to steric and electronic effects .

Q. Q4. What strategies mitigate instability of intermediates during multi-step synthesis?

Instability is common in nitro or amine intermediates. recommends acidic conditions with iron powder for nitro-group reduction, minimizing oxidation . Low-temperature storage (-20°C) and inert atmospheres (N2/Ar) are critical for air-sensitive intermediates.

Target Identification & Mechanism

Q. Q5. How can the primary biological target(s) of this compound be identified?

Target deconvolution involves kinase profiling, receptor binding assays, or computational docking. and suggest propanamides inhibit kinases (e.g., JAK3, IC50 = 27 nM) or PARP1 (IC50 = 97 nM) via competitive binding to ATP pockets . High-throughput screening against target libraries (e.g., TRPV1 in ) or CRISPR-Cas9 knockout studies can validate targets .

Structure-Activity Relationship (SAR) Analysis

Q. Q6. How do substituents on the pyridine-pyrazine core influence bioactivity?

SAR studies in and demonstrate that electron-withdrawing groups (e.g., CF3) enhance TRPV1 antagonism (IC50 < 100 nM), while bulky substituents (e.g., cyclohexylmethoxy) reduce potency due to steric hindrance . A comparative table from illustrates substituent effects:

| Substituent (R) | Yield (%) | Bioactivity (IC50) |

|---|---|---|

| Cyclopentylmethoxy | 75 | 12 nM (TRPV1) |

| Hexyloxy | 44 | 85 nM (TRPV1) |

| Piperidin-4-ylmethoxy | 6 | Inactive |

Q. Q7. Why might a substituent increase potency in vitro but reduce efficacy in vivo?

Pharmacokinetic factors (e.g., poor solubility, metabolic instability) often explain this discrepancy. For example, lipophilic groups like CF3 ( ) improve membrane permeability but may hinder aqueous solubility, reducing bioavailability . Metabolite identification (via LC-MS) and prodrug strategies (e.g., esterification) can address this.

Biological Assay Design

Q. Q8. What in vitro models are appropriate for evaluating propanamide derivatives?

Q. Q9. How should researchers address contradictory IC50 values across studies?

Contradictions may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardizing protocols (e.g., fixed ATP at 1 mM) and using reference inhibitors (e.g., capsazepine for TRPV1) ensures reproducibility .

Advanced Data Interpretation

Q. Q10. How can computational modeling guide SAR optimization?

Molecular docking (e.g., AutoDock Vina) predicts binding poses in targets like PARP1’s NAD+ binding site ( ) . MD simulations assess stability of ligand-receptor complexes, identifying critical interactions (e.g., hydrogen bonds with pyridine nitrogen).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.